Tetrahydro 11-Deoxycorticosterone 3

説明

BenchChem offers high-quality Tetrahydro 11-Deoxycorticosterone 3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrahydro 11-Deoxycorticosterone 3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

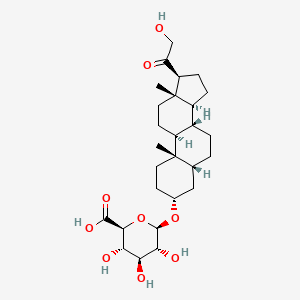

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNOSGJSTZJIRI-RVBRMEHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858446 |

Source

|

| Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56162-36-8 |

Source

|

| Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Structure and Properties of Tetrahydro-11-deoxycorticosterone (THDOC): A Technical Guide

Executive Summary

Tetrahydro-11-deoxycorticosterone (3

This guide provides a rigorous technical analysis of THDOC, ranging from its stereochemical architecture to its specific interaction with extrasynaptic GABA

Part 1: Molecular Architecture & Physicochemical Profile[1][2]

The biological activity of THDOC is strictly dictated by its stereochemistry. The reduction of the A-ring to the 5

Structural Specifications

-

IUPAC Name: 3

,21-dihydroxy-5 -

Common Name: Allo-tetrahydrodeoxycorticosterone (THDOC)[1][2]

-

Key Functional Groups:

-

C3-OH: Must be in the

(axial) orientation for receptor activation.[1] The -

C5-H: The 5

(trans) ring fusion creates a planar A/B ring junction, preferred for the transmembrane binding pocket.[1] -

C21-OH: Distinguishes THDOC from allopregnanolone (which lacks the C21 hydroxyl).[1][2]

-

Physicochemical Properties Table[2][6]

| Property | Value / Description | Experimental Relevance |

| Molecular Formula | C | Mass spectrometry identification ( |

| Molecular Weight | 334.49 g/mol | Calculation of molarity for dosing |

| LogP (Lipophilicity) | ~4.2 | High membrane permeability; crosses BBB rapidly; requires carriers (e.g., cyclodextrin) for aqueous solubility.[1][2] |

| Topological Polar Surface Area | 57.5 | Indicates good passive transport across membranes.[1][2] |

| Solubility (Water) | < 10 | Critical: Stock solutions must be prepared in DMSO or Ethanol.[1][2] |

| pKa | Non-ionizable (neutral) | pH of experimental buffer does not alter charge state.[1][2] |

Part 2: Biosynthetic Pathway[1][2]

THDOC is synthesized de novo in the brain (neurosteroid) or peripherally in the adrenal cortex. The pathway involves the sequential reduction of the double bond in the A-ring of deoxycorticosterone (DOC).

Enzymatic Cascade

-

Precursor: Deoxycorticosterone (DOC), a mineralocorticoid.[1][2]

-

Rate-Limiting Step: 5

-Reductase (Type I) reduces DOC to 5 -

Activation Step: 3

-Hydroxysteroid Dehydrogenase (3

Figure 1: Enzymatic biosynthesis of THDOC from its mineralocorticoid precursor.[1][2]

Part 3: Pharmacodynamics & Mechanism of Action

THDOC acts as a Positive Allosteric Modulator (PAM) of the GABA

The "Tonic Inhibition" Paradigm

-

Synaptic Receptors (

-containing): Mediate phasic inhibition (IPSCs).[1][2] THDOC prolongs the decay time of these currents. -

Extrasynaptic Receptors (

-containing): Located outside the synapse, these receptors are sensitive to ambient GABA levels.[1] THDOC dramatically enhances the open probability of these receptors, increasing the "tonic" chloride current that shunts neuronal excitability.

Binding Site

Recent structural biology (cryo-EM) suggests the neurosteroid binding site is located in the transmembrane domain, at the interface between the

Figure 2: Mechanism of THDOC modulation on synaptic vs. extrasynaptic GABA signaling.[1][2]

Part 4: Experimental Protocol: Electrophysiological Characterization

Objective: To measure the THDOC-mediated enhancement of tonic GABAergic current in dentate gyrus granule cells or thalamocortical neurons.

Method: Whole-Cell Patch-Clamp (Voltage Clamp).[1][2][9]

Solution Preparation (Self-Validating Step)

-

Stock Solution: Dissolve THDOC in 100% DMSO to 10 mM. Store at -20°C.

-

Working Solution: Dilute stock in Artificial Cerebrospinal Fluid (aCSF) to 10–100 nM immediately before use.[1]

-

Validation: Final DMSO concentration must be < 0.1%. Run a vehicle control (0.1% DMSO only) to ensure DMSO is not altering membrane resistance.[1]

-

Internal Pipette Solution (High Chloride)

To maximize the signal-to-noise ratio of the chloride current at negative holding potentials:

-

Composition: 140 mM CsCl (blocks K+ channels), 1 mM MgCl

, 10 mM HEPES, 11 mM EGTA, 2 mM Mg-ATP.[1] pH 7.3 with CsOH. -

Causality: Using CsCl shifts

to ~0 mV.[1] Holding the cell at -60 mV creates a large driving force for Cl-, resulting in a robust inward current when GABA channels open.[1]

Recording Workflow

-

Establish Whole-Cell: Obtain a G

seal, break in, and clamp at -60 mV.[1][2] -

Stabilization: Allow 5 minutes for intracellular dialysis. Monitor series resistance (

).[1][2] If -

Baseline Recording: Perfuse aCSF containing kynurenic acid (3 mM) (blocks glutamate) and TTX (0.5

M) (blocks action potentials).[1][2] Record baseline holding current for 3-5 minutes.[1] -

THDOC Application: Perfuse THDOC (e.g., 100 nM) + exogenous GABA (5

M) if relying on controlled agonist levels, or THDOC alone to modulate ambient GABA.[1][2] -

Quantification (The "Bicuculline Shift"):

Part 5: Therapeutic Implications & Translational Scope[1][2]

Stress Response

THDOC levels rise significantly during acute stress (HPA axis activation).[1][2] This serves as a homeostatic brake, increasing tonic inhibition to prevent excitotoxicity and anxiety. Dysregulation of this synthesis is implicated in panic disorders.

Catamenial Epilepsy

Fluctuations in progesterone and its metabolites (like THDOC) during the menstrual cycle can alter

Anesthesia

The mechanism of THDOC overlaps with anesthetics like propofol and etomidate. Understanding THDOC binding sites aids in designing safer anesthetics that maintain respiratory drive.

References

-

Reddy, D. S. (2010).[1][2] Neurosteroids: Endogenous role in the human brain and therapeutic potentials. Progress in Brain Research. Link

-

Stell, B. M., Brickley, S. G., Tang, C. Y., Farrant, M., & Mody, I. (2003).[1] Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by delta subunit-containing GABAA receptors.[1] Proceedings of the National Academy of Sciences. Link[1]

-

Wohlfarth, K. M., Bianchi, M. T., & Macdonald, R. L. (2002).[1] Enhanced neurosteroid potentiation of ternary GABA(A) receptors containing the delta subunit.[5][10] Journal of Neuroscience. Link

-

Hosie, A. M., Wilkins, M. E., da Silva, H. M., & Smart, T. G. (2006).[1] Endogenous neurosteroids regulate GABAA receptors through two discrete transmembrane sites. Nature. Link[1]

-

Porcello, D. M., et al. (2003).[1][2] Differential modulation of GABAA receptor subunit expression by neuroactive steroids.[3][5][11] Brain Research. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Tetrahydrodeoxycorticosterone | C21H34O3 | CID 9974162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Delta subunit inhibits neurosteroid modulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unanticipated structural and functional properties of delta-subunit-containing GABAA receptors. [sonar.ch]

- 5. jneurosci.org [jneurosci.org]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydrodeoxycorticosterone - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition by α-Tetrahydrodeoxycorticosterone (THDOC) of Pre-Sympathetic Parvocellular Neurones in the Paraventricular Nucleus of Rat Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Function and modulation of δ-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jneurosci.org [jneurosci.org]

THDOC Distribution Dynamics: Rodent Brain Tissue vs. Plasma Quantitation

[1]

Executive Summary

Tetrahydrodeoxycorticosterone (THDOC) is a potent endogenous neurosteroid that acts as a positive allosteric modulator of GABA-A receptors.[1][2] Unlike traditional peripherally synthesized hormones that passively cross the blood-brain barrier (BBB), THDOC exhibits a dual-origin profile: it is synthesized in the adrenal cortex (fluctuating with stress) and locally within the central nervous system (neurosteroidogenesis).

For drug development professionals and neuroscientists, understanding the Brain-to-Plasma ratio (Kp,uu,brain) of THDOC is critical. While basal levels are low (<2 ng/mL) in both compartments, acute stress triggers a rapid, non-linear surge. Plasma concentrations can spike 10–20 fold, driving brain uptake, while local brain synthesis further amplifies concentrations in specific regions like the hippocampus and cortex. This guide details the quantitative distribution profiles and provides a validated LC-MS/MS workflow for precise measurement.

Part 1: Physiological Context & Biosynthesis

THDOC is a 3

The "Dual-Source" Paradigm

-

Peripheral Source: ACTH stimulates the adrenal zona fasciculata to release DOC. DOC crosses the BBB and is converted to THDOC by brain 5

-reductase and 3 -

Central Source: Glial cells and neurons express the enzymatic machinery to synthesize THDOC de novo from cholesterol, independent of adrenal input.

Biosynthetic Pathway Diagram

The following diagram illustrates the conversion from Cholesterol to THDOC, highlighting the critical enzymatic steps involving 5

Figure 1: The biosynthetic pathway of THDOC.[4] Note that 5

Part 2: Quantitative Distribution Profile

The distribution of THDOC is highly state-dependent. Under basal conditions, levels are near the limit of quantitation (LOQ) for many standard assays. Under stress (e.g., swim stress, foot shock), levels rise dramatically.[5]

Comparative Concentration Table (Rodent)

Data synthesized from LC-MS/MS and RIA studies (Purdy et al., 1991; Reddy & Rogawski, 2002).

| Physiological State | Matrix | Concentration Range | Unit Conversion (approx.)[2][6] | Primary Driver |

| Basal (Non-Stressed) | Plasma | < 1.0 - 2.0 ng/mL | < 3 - 6 nM | Low Adrenal Output |

| Brain (Whole) | < 1.0 - 2.5 ng/g | < 3 - 8 nM | Low Local Synthesis | |

| Acute Stress (15-30 min) | Plasma | 6.0 - 30.0 ng/mL | 19 - 95 nM | HPA Axis Activation (Adrenal DOC) |

| Brain (Cortex) | 5.0 - 15.0 ng/g | 15 - 47 nM | Peripheral Uptake + Local Synthesis | |

| Brain (Hippocampus) | 8.0 - 20.0 ng/g | 25 - 63 nM | High 5 |

Key Distribution Insights:

-

Equilibrium: In basal states, the Brain:Plasma ratio is roughly 1:1.

-

Stress Dynamics: Upon stress, plasma DOC rises first. Brain THDOC levels follow with a slight delay but can achieve higher local concentrations than plasma in regions rich in steroidogenic enzymes (e.g., hippocampus), suggesting a "trapping" or amplification mechanism.

-

Threshold for Activity: Physiologically relevant modulation of synaptic GABA-A receptors typically requires >10 nM (approx. 3 ng/g), which is only consistently achieved during stress or pharmacological challenge.

Part 3: Validated Analytical Methodology (LC-MS/MS)

Quantifying THDOC is challenging due to its low basal abundance and structural similarity to other steroids (e.g., Allopregnanolone). Immunoassays (RIA) often suffer from cross-reactivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the requisite standard for drug development.

Protocol: Extraction and Quantification

This protocol ensures high recovery and minimizes matrix effects (ion suppression) from brain lipids.

1. Sample Collection (Critical Step)

-

Plasma: Collect blood into EDTA tubes. Centrifuge at 2000 x g for 10 min at 4°C. Store at -80°C.

-

Brain: Rapid decapitation (<30 seconds) is mandatory to prevent stress-induced artifacts. Dissect regions (hippocampus/cortex) on ice. Snap freeze in liquid nitrogen.

2. Sample Preparation (Liquid-Liquid Extraction)

-

Homogenization: Weigh tissue frozen. Homogenize in water (1:5 w/v) using a bead beater or ultrasonic homogenizer.

-

Internal Standard: Spike 10 ng of deuterated internal standard (e.g., THDOC-d4 or Progesterone-d9) into 200 µL of homogenate/plasma.

-

Extraction: Add 1 mL of tert-butyl methyl ether (TBME) or Ethyl Acetate:Hexane (9:1).

-

Agitation: Vortex vigorously for 10 min. Centrifuge at 10,000 x g for 5 min.

-

Evaporation: Transfer the organic (upper) layer to a clean glass tube. Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Dissolve residue in 100 µL of 50% Methanol/Water.

3. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .

-

MRM Transitions (Quantifier/Qualifier):

-

THDOC: 319.2

283.2 (Water loss), 319.2 -

Note: Due to poor ionization of neutral steroids, some protocols use APCI (Atmospheric Pressure Chemical Ionization) or derivatization with picolinic acid to enhance sensitivity.

-

Experimental Workflow Diagram

This diagram outlines the "Sample-to-Data" pipeline, ensuring chain-of-custody and protocol adherence.

Figure 2: Validated workflow for neurosteroid quantification. Rapid tissue collection is the primary control point for data integrity.

Part 4: Implications for Drug Development

When developing compounds that interact with the GABA-A receptor or the HPA axis, the THDOC profile serves as a critical biomarker.

-

PK/PD Modeling: Do not assume linear correlation between plasma and brain THDOC. Under high stress or HPA-axis stimulation, brain levels may disproportionately increase due to local synthesis.[2]

-

Seizure Threshold: THDOC concentrations of 15–30 ng/mL (plasma equivalent) correlate with increased seizure thresholds (e.g., in the PTZ model). This establishes a "therapeutic window" for endogenous neuroprotection.

-

Sex Differences: Female rodents often show higher variability in hippocampal THDOC levels due to the estrous cycle (progesterone fluctuations). Studies should be powered to account for Diestrus vs. Estrus phases.

References

-

Purdy, R. H., et al. (1991). Stress-induced elevations of gamma-aminobutyric acid type A receptor-active steroids in the rat brain.[2][6] Proceedings of the National Academy of Sciences, 88(10), 4553–4557. Link

-

Reddy, D. S., & Rogawski, M. A. (2002). Stress-induced deoxycorticosterone-derived neurosteroids modulate GABA(A) receptor function and seizure susceptibility. Journal of Neuroscience, 22(9), 3795–3805. Link

-

Barbaccia, M. L., et al. (1996). Time-dependent changes in rat brain neuroactive steroid concentrations and GABAA receptor function after acute stress. Neuroendocrinology, 63(2), 166–172. Link

-

Higashi, T., et al. (2005). Studies on neurosteroids XVII. Analysis of stress-induced changes in neurosteroid levels in rat brains using liquid chromatography–electron capture atmospheric pressure chemical ionization-mass spectrometry.[9] Steroids, 70(1), 1–11. Link

-

Caruso, D., et al. (2008). Liquid chromatography-tandem mass spectrometric method for simultaneous determination of neurosteroids in rat brain and serum. Journal of Chromatography B, 870(1), 12-22. Link

Sources

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. Stress-Induced Deoxycorticosterone-Derived Neurosteroids Modulate GABAA Receptor Function and Seizure Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Figure 1, Biochemical pathways of neurosteroid biosynthesis - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Inhibition by α-Tetrahydrodeoxycorticosterone (THDOC) of Pre-Sympathetic Parvocellular Neurones in the Paraventricular Nucleus of Rat Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-portal.uu.nl [research-portal.uu.nl]

- 8. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

Methodological & Application

High-Precision Preparation of THDOC Stock Solutions for Electrophysiology

Application Note & Protocol Guide

Abstract & Introduction

(3$\alpha

Accurate preparation of THDOC solutions is notoriously difficult due to its lipophilic nature. Improper solubilization or delivery results in precipitation, adsorption to perfusion tubing, and variable effective concentrations at the patch-clamp recording site. This guide provides a field-proven protocol to ensure stability, solubility, and reproducibility in electrophysiological assays.

Physicochemical Profile

Understanding the physical limitations of THDOC is the first step to successful stock preparation.

| Property | Specification |

| Chemical Name | 3 |

| Molecular Weight | 332.48 g/mol |

| Solubility (Water) | < 10 |

| Solubility (DMSO) | ~100 mM (High) |

| Solubility (Ethanol) | ~50 mM (Moderate) |

| Lipophilicity (LogP) | ~2.9 (Highly Lipophilic - Adsorbs to plastics) |

| Storage (Solid) | -20°C, Desiccated |

Mechanism of Action

THDOC potentiates GABA-gated chloride (

-

Nanomolar (10–100 nM): Selectively enhances tonic inhibition mediated by

isoform receptors. -

Micromolar (>1

M): Modulates synaptic (phasic)

Diagram 1: THDOC Signaling Pathway

Caption: THDOC acts allosterically on extrasynaptic GABA-A receptors, increasing Cl- conductance and hyperpolarizing the neuron.

Protocol: Stock Solution Preparation

Expertise & Experience Note:

-

Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred vehicle over ethanol. DMSO has a higher boiling point and lower volatility, ensuring the concentration remains stable during aliquoting. Ethanol evaporation can lead to "creeping" concentrations.

-

Water Exclusion: THDOC will precipitate immediately upon contact with water if the concentration is high. Ensure all glassware and tips are completely dry.

Materials:

-

THDOC powder (Commercial source, >98% purity).

-

Anhydrous DMSO (Cell culture grade, stored over molecular sieves).

-

Amber glass vials (Steroids are light-sensitive).

-

Vortex mixer.

-

Sonicator bath.

Step-by-Step Procedure:

-

Calculation: Calculate the mass required for a 100 mM master stock.

-

Example: To prepare 1 mL of 100 mM stock, weigh 33.25 mg of THDOC.

-

Note: If you have a small amount (e.g., 5 mg), adjust the DMSO volume:

.

-

-

Solubilization: Add the calculated volume of Anhydrous DMSO directly to the vial containing the powder.

-

Dissolution:

-

Vortex vigorously for 60 seconds.

-

Sonicate in a water bath for 5–10 minutes. Critical: The solution must be perfectly clear. Any turbidity indicates undissolved steroid which will alter your final concentration.

-

-

Aliquoting:

-

Aliquot into small volumes (e.g., 10–50

L) in amber glass vials or high-quality polypropylene tubes. -

Why? Repeated freeze-thaw cycles degrade neurosteroids and introduce moisture (DMSO is hygroscopic).

-

-

Storage: Store at -20°C. Stable for 3–6 months.

Protocol: Working Solutions & Perfusion

This is where most experiments fail. The lipophilicity of THDOC causes it to stick to soft plastics (Tygon, PVC), leading to a lower actual concentration reaching the cell than calculated.

The "0.1% Rule"

The final concentration of DMSO in the bath must not exceed 0.1% (v/v) . Higher DMSO levels can independently alter membrane capacitance, seal resistance, and channel kinetics.

-

Target: 100 nM THDOC.[4]

-

Method: Requires serial dilution.

Step-by-Step Dilution Workflow:

-

Intermediate Stock (100

M):-

Take 1

L of 100 mM Master Stock. -

Add to 999

L of aCSF (Artificial Cerebrospinal Fluid) . -

Vortex immediately and vigorously.

-

Note: At 100

M, THDOC is near its solubility limit in aqueous buffer. Use this immediately.

-

-

Final Bath Solution (100 nM):

-

Take 1 mL of the Intermediate Stock (100

M). -

Add to 999 mL of aCSF.

-

Final DMSO concentration: 0.0001% (Negligible).

-

Perfusion System Requirements (Critical):

-

Reservoirs: Use Glass reservoirs. Do not use plastic syringes as reservoirs for long durations.

-

Tubing: Use PTFE (Teflon) or PE (Polyethylene) tubing. Avoid soft Tygon or silicone tubing for the drug delivery line, as they absorb lipophilic steroids, causing a "lag" in onset and "smearing" of washout.

Diagram 2: Preparation & Delivery Workflow

Caption: Workflow emphasizing serial dilution and material compatibility to prevent adsorption.

Validation & Troubleshooting

Self-Validating the Protocol:

To confirm your THDOC solution is active and your perfusion system isn't absorbing the drug:

-

The "Shift" Test: In voltage-clamp mode (V_hold = -60 or -70 mV), application of 100 nM THDOC should cause a visible downward shift in the holding current (increase in tonic leakage) in

-containing neurons (e.g., dentate gyrus granule cells). -

Noise Analysis: The RMS noise of the baseline current should increase, reflecting the stochastic opening of extrasynaptic channels.

-

Positive Control: If no effect is seen, apply 10

M Bicuculline at the end. If the "tonic" current doesn't vanish (upward shift), your baseline wasn't GABA-mediated, or the slice health is compromised.

Common Failure Modes:

-

Precipitation: If you see "sparkles" in the bath under the microscope, the steroid has crashed out. Cause: Mixing high-concentration DMSO stock too slowly into the aqueous buffer. Fix: Vortex during addition or immediately after.

-

No Response: Cause: Adsorption to Tygon tubing. Fix: Switch to Teflon tubing for the final few inches before the chamber.

-

Run-up/Run-down: Cause: Intracellular signaling washout. Fix: Include ATP/GTP in the pipette solution to maintain phosphorylation states, as neurosteroid sensitivity can be phosphorylation-dependent.

References

-

Stell, B. M., Brickley, S. G., Tang, C. Y., Farrant, M., & Mody, I. (2003). Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by delta subunit-containing GABAA receptors.[7] Proceedings of the National Academy of Sciences, 100(24), 14439–14444.[7] [Link]

-

Belelli, D., & Lambert, J. J. (2005). Neurosteroids: endogenous regulators of the GABA(A) receptor. Nature Reviews Neuroscience, 6(7), 565–575. [Link]

-

Shu, H. J., Mennerick, S., Zorumski, C. F., et al. (2004). Pregnenolone sulfate antagonizes GABA A receptor-mediated currents via a reduction of channel opening frequency. Neuroscience, 123(4), 899-908. (Methodology reference for steroid solubilization). [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Neurosteroids and GABA-A Receptor Function [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The assessment of electrophysiological activity in human-induced pluripotent stem cell-derived cardiomyocytes exposed to dimethyl sulfoxide and ethanol by manual patch clamp and multi-electrode array system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by delta subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solvent Selection for Tetrahydro-11-deoxycorticosterone (THDOC) - A Comparative Analysis of DMSO and Ethanol

Abstract

Tetrahydro-11-deoxycorticosterone (THDOC), an endogenous neurosteroid, is a potent positive allosteric modulator of the GABAA receptor, making it a molecule of significant interest in neuroscience and drug development.[1][2] Due to its hydrophobic steroid structure, THDOC is practically insoluble in aqueous solutions, necessitating the use of organic solvents to prepare stock solutions for experimental use. The choice of solvent is a critical, yet often overlooked, parameter that can profoundly impact experimental outcomes. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of THDOC in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. It offers a comparative analysis, detailed preparation protocols, and best practices to ensure the scientific integrity and reproducibility of in vitro and in vivo studies involving this neurosteroid.

Introduction to THDOC and the Imperative of Solvent Selection

Tetrahydro-11-deoxycorticosterone (THDOC), also known as allotetrahydrocorticosterone, is a metabolite of the adrenal hormone deoxycorticosterone.[1][3] Its primary mechanism of action involves the potentiation of GABAergic inhibition, leading to sedative, anxiolytic, and anticonvulsant effects.[1] The inherent lipophilicity of the THDOC molecule, characterized by its C21H34O3 formula and 334.50 g/mol molar mass, dictates its poor water solubility.[1][4][5] Consequently, researchers must first dissolve it in an organic solvent to create a concentrated stock solution, which is then diluted to a final working concentration in an aqueous medium (e.g., cell culture media or saline).

The two most common solvents for this purpose are DMSO and ethanol. The selection between them is not arbitrary. It involves a trade-off between solubilizing power and the solvent's own biological and physicochemical effects, which can introduce unintended variables into an experiment. This guide explains the causality behind solvent choice, empowering researchers to select the most appropriate vehicle for their specific application.

Comparative Solubility: A Data-Driven Overview

Table 1: Estimated Solubility of THDOC in Common Organic Solvents

| Solvent | Chemical Class | Estimated Solubility (THDOC) | Molarity (approx. at 30 mg/mL) | Key Considerations |

|---|---|---|---|---|

| DMSO | Polar Aprotic | ~30 mg/mL[6][7] | ~89.7 mM | Excellent solubilizing power; potential for cytotoxicity at low concentrations.[8][9][10] |

| Ethanol | Polar Protic | ~30 mg/mL[6][7] | ~89.7 mM | Generally considered biocompatible; can exert its own biological effects.[11][12] |

Note: The solubility values are based on the related compound Tetrahydro-11-deoxy Cortisol (THS) and should be used as a guideline.[6][7] Empirical determination for your specific lot of THDOC is always recommended.

The Causality of Solvent Choice: Impact on Experimental Systems

The decision to use DMSO or ethanol extends beyond simple dissolution. The solvent, even at low final concentrations, becomes an active component of the experimental system. Understanding its potential impact is crucial for accurate data interpretation.

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful and versatile solvent renowned for its ability to dissolve a wide range of non-polar compounds.[13] Its utility, however, is coupled with significant biological activity.

-

Mechanism of Impact: DMSO is well-documented to increase the permeability of cellular membranes.[14][15] This property can facilitate the entry of THDOC into cells but may also alter cellular homeostasis and affect the transport of other molecules.

-

Cytotoxicity: This is the primary concern with DMSO. While concentrations below 0.1% are generally considered safe for most cell lines, effects on proliferation, differentiation, and even apoptosis can emerge at concentrations between 0.1% and 1%.[8][9] Concentrations exceeding 1% are often toxic.[9][10] Recent studies have also shown that DMSO can damage mitochondrial integrity and membrane potential in cultured astrocytes, leading to the release of cytochrome c and caspase-3 activation.[16]

-

Recommendation: For in vitro cell-based assays, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally ≤0.1%.[8][14] A vehicle control (media with the same final concentration of DMSO) is mandatory to differentiate the effects of the solvent from the effects of THDOC.

Ethanol

Ethanol is another common solvent for steroids and is often preferred in studies where DMSO's cytotoxicity is a concern, particularly in in vivo models.

-

Mechanism of Impact: While often considered more "biologically compatible," ethanol is not inert. It is metabolized by cells and can influence a variety of cellular processes. Studies have shown that even low concentrations of ethanol can induce metabolic and epigenetic changes and affect neuronal activity.[11][17]

-

Influence on Steroid Activity: The choice of vehicle can directly alter the biological potency of the dissolved steroid. One study demonstrated that the androgenic effect of testosterone differed significantly when dissolved in propylene glycol versus an ethanol:saline mixture, highlighting a clear interaction between the solvent and the steroid's activity.[12]

-

Recommendation: For both in vitro and in vivo studies, the final concentration of ethanol should be minimized. As with DMSO, a vehicle control is essential. For in vivo work, researchers must consider that ethanol can have systemic effects, including on the liver and central nervous system, which could confound the interpretation of THDOC's specific actions.[17][18]

Protocols for Solution Preparation

The following protocols provide step-by-step methodologies for preparing high-concentration stock solutions of THDOC and subsequent working solutions. Adherence to aseptic techniques is critical for cell-based applications.

Protocol 4.1: Preparation of THDOC using DMSO

This protocol is optimized for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro assays.

-

Pre-Requisites:

-

Tetrahydro-11-deoxycorticosterone (THDOC) powder

-

High-purity, sterile DMSO (preferably from a newly opened bottle, as DMSO is hygroscopic)[19]

-

Sterile microcentrifuge tubes or glass vials

-

Calibrated precision balance and pipettes

-

-

Stock Solution Preparation (Example for 10 mM Stock): a. Tare a sterile microcentrifuge tube on the balance. b. Carefully weigh a small amount of THDOC powder (e.g., 1 mg). The molecular weight of THDOC is 334.5 g/mol . c. Calculate the required volume of DMSO: Volume (L) = Mass (g) / [Molar Mass ( g/mol ) * Concentration (mol/L)] Volume (µL) = [1 mg / (334.5 g/mol * 0.010 mol/L)] * 1,000,000 = 299 µL d. Add 299 µL of high-purity DMSO to the tube containing the THDOC powder. e. Vortex thoroughly until the powder is completely dissolved. A brief sonication or gentle warming (to 37°C) can aid dissolution if needed.[19] f. Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

-

Storage:

-

Store the DMSO stock solution protected from light at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[2]

-

-

Working Solution Preparation: a. Thaw a single aliquot of the stock solution. b. Dilute the stock solution into the final aqueous buffer or cell culture medium. For example, to make a 10 µM working solution, perform a 1:1000 dilution (e.g., 1 µL of 10 mM stock into 999 µL of medium). c. Critical Control Step: Ensure the final DMSO concentration is non-toxic to your experimental system (e.g., for a 1:1000 dilution, the final DMSO concentration is 0.1%).

Protocol 4.2: Preparation of THDOC using Ethanol

This protocol is suitable for both in vitro and in vivo applications. For aqueous solutions, a two-step dilution process is recommended to prevent precipitation.[6]

-

Pre-Requisites:

-

Tetrahydro-11-deoxycorticosterone (THDOC) powder

-

200-proof (absolute) ethanol, ACS grade or higher

-

Sterile microcentrifuge tubes or glass vials

-

Calibrated precision balance and pipettes

-

Aqueous buffer of choice (e.g., PBS, pH 7.2)

-

-

Stock Solution Preparation (Example for 10 mg/mL Stock): a. Weigh 1 mg of THDOC powder into a sterile tube. b. Add 100 µL of absolute ethanol to the tube. c. Vortex vigorously for at least 30 seconds until the steroid is fully dissolved.[20][21]

-

Storage:

-

Store the ethanol stock solution tightly sealed (to prevent evaporation) and protected from light at -20°C.

-

-

Working Solution Preparation (Two-Step Dilution Method): a. This method is crucial for preventing the hydrophobic steroid from precipitating out of solution when transferred to a fully aqueous environment. b. For maximum solubility in aqueous buffers, first dissolve THDOC in ethanol as described above.[6] c. Then, dilute this ethanol stock solution with the aqueous buffer of choice. For example, to achieve a final concentration of 200 µg/mL in a 1:1 ethanol:PBS solution, you would mix your stock with the appropriate volumes of ethanol and PBS.[6] d. Vortex immediately after adding the aqueous buffer. e. Note: Aqueous solutions of steroids are often not stable for long periods. It is recommended not to store the final aqueous solution for more than one day.[6]

Experimental Workflow and Logic Visualizations

To aid in experimental design, the following diagrams illustrate the procedural workflow and the logic behind solvent selection.

Caption: Workflow for THDOC Solution Preparation.

Caption: Decision Logic for Solvent Selection.

Best Practices and Self-Validating Systems

To ensure the trustworthiness and reproducibility of your results, every protocol should be part of a self-validating system.

-

Mandatory Vehicle Controls: This is the most critical control. Every experiment must include a condition where the cells or animals are treated with the vehicle (e.g., medium with 0.1% DMSO) alone. This allows you to subtract any background effects caused by the solvent itself.

-

Solubility Confirmation: After preparing your final working solution, visually inspect it for any signs of precipitation (cloudiness). If observed, the concentration may be too high for that specific aqueous medium. Centrifuging the solution and testing the supernatant is a valid rescue strategy.

-

Concentration-Response Curves: When first establishing an assay, perform a concentration-response curve for the solvent alone to determine the threshold for toxicity or off-target effects in your specific system.

-

Purity and Storage: Use only high-purity, anhydrous solvents. Store stock solutions properly to prevent degradation or concentration changes due to evaporation.[2]

By implementing these practices, researchers can confidently attribute observed biological effects to THDOC, rather than to the solvent used for its delivery.

References

- Scientist Solutions. (2025, January 16). DMSO in cell based assays.

- Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?.

- Singh, M., & McKenzie, K. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.

- Nippon Genetics. Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.

- Wikipedia. (n.d.). Tetrahydrodeoxycorticosterone.

- Quora. (2017, August 3). What effects does DMSO have on cell assays?.

- MedChemExpress. Tetrahydrodeoxycorticosterone (Tetrahydro-11-deoxycorticosterone).

- Bajguz, A., & Hayat, S. (Eds.). (2009). The significance of ethanol as a hormone solvent in experiments on the physiological activity of brassinosteroids.

- PubChem. Tetrahydrodeoxycorticosterone.

- Cayman Chemical.

- McGuire, S., et al. (2015). In Vivo Acute on Chronic Ethanol Effects in Liver: A Mouse Model Exhibiting Exacerbated Injury, Altered Metabolic and Epigenetic Responses. MDPI.

- Kim, J. S., & Shukla, S. D. (2006). Acute in vivo effect of ethanol (binge drinking) on histone H3 modifications in rat tissues. Alcohol and Alcoholism, 41(2), 126-32.

- PubChem. (n.d.). Tetrahydrodeoxycorticosterone.

- Santa Cruz Biotechnology, Inc. Tetrahydro 11-Deoxycorticosterone.

- Cayman Chemical. Tetrahydro-11-deoxy Cortisol (CAS 68-60-0).

- CymitQuimica. CAS 567-03-3: Tetrahydrodeoxycorticosterone.

- MedChemExpress. Tetrahydro-11-dehydrocorticosterone.

- Smolecule. (2023, August 15). Buy Tetrahydrodeoxycorticosterone | 567-02-2 | >98%.

- Baffy, G. (2018). Experimental In Vivo Toxicity Models for Alcohol Toxicity. PMC.

- Baffy, G. (2025, August 27). Ethanol-Induced Dysbiosis and Systemic Impact: A Meta-Analytical Synthesis of Human and Animal Research. MDPI.

- Balthazart, J., et al. (1980). Effect of the injection solvent on steroid activity. PubMed.

- MedChemExpress. Tetrahydro-11-deoxy-Cortisol-d5-21-O-β-Glucuronide.

- Centers for Disease Control and Prevention. (2023, January 5). Panel of Steroid Hormones.

- Bice, S., et al. (2022). Single-dose ethanol intoxication causes acute and lasting neuronal changes in the brain. PNAS.

- Arbor Assays. Steroid Solid Extraction Protocol.

- Arbor Assays. Steroid Solid Extraction Protocol.

- StressXpress. Steroid Solid Extraction Protocol.

- Britannica. (2026, February 17).

- Google Patents. US3711606A - Enhancing tissue penetration of physiologically active steroidal agents with dmso.

- Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447.

Sources

- 1. Tetrahydrodeoxycorticosterone - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 567-03-3: Tetrahydrodeoxycorticosterone | CymitQuimica [cymitquimica.com]

- 4. Tetrahydrodeoxycorticosterone | C21H34O3 | CID 9974162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tetrahydro 11-Deoxycorticosterone | CAS 567-03-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]

- 9. btsjournals.com [btsjournals.com]

- 10. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of the injection solvent on steroid activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Buy Tetrahydrodeoxycorticosterone | 567-02-2 | >98% [smolecule.com]

- 14. quora.com [quora.com]

- 15. US3711606A - Enhancing tissue penetration of physiologically active steroidal agents with dmso - Google Patents [patents.google.com]

- 16. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]

- 17. mdpi.com [mdpi.com]

- 18. pnas.org [pnas.org]

- 19. medchemexpress.com [medchemexpress.com]

- 20. arborassays.com [arborassays.com]

- 21. stressmarq.com [stressmarq.com]

using cyclodextrin to improve THDOC bioavailability in vivo

Application Note: Enhancing In Vivo Bioavailability of THDOC using Hydroxypropyl- -Cyclodextrin

Executive Summary

Tetrahydrodeoxycorticosterone (THDOC) is a potent endogenous neurosteroid and a positive allosteric modulator of GABA-A receptors, specifically those containing the

Traditional vehicles (DMSO, ethanol, or oil-based depots) often introduce experimental artifacts, including injection site inflammation, erratic absorption, or neurotoxicity that confounds behavioral data. This guide details a validated protocol for complexing THDOC with 2-Hydroxypropyl-

The Challenge: "Brick Dust" Solubility

THDOC acts as a molecular "brick dust." While it crosses the Blood-Brain Barrier (BBB) efficiently once in the bloodstream, getting it into the bloodstream without toxic solvents is the hurdle.

| Parameter | Characteristic | Impact on In Vivo Study |

| Aqueous Solubility | < 5 | Precludes direct saline injection.[1] |

| Lipophilicity | LogP > 3.0 | High affinity for adipose tissue; slow release from oil depots. |

| Metabolism | Rapid Hepatic Clearance | Requires high |

| Traditional Vehicle | DMSO / Ethanol | Causes nociception (pain) upon injection; alters membrane permeability. |

The Solution: Host-Guest Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[2][3][4][5] For steroid delivery, HP-

Mechanism of Action

The THDOC molecule (Guest) displaces water molecules from the HP-

Pathway Visualization

The following diagram illustrates the complexation and subsequent in vivo release mechanism.

Figure 1: Mechanism of THDOC solubilization via HP-

Protocol A: Phase Solubility Study (Pre-Formulation)

Before manufacturing a batch for animal studies, you must determine the optimal Cyclodextrin-to-Drug ratio. This follows the Higuchi-Connors method.[6][7][8]

Objective: Determine the Stability Constant (

Materials

-

THDOC (High purity, >98%)

-

HP-

-CD (Parenteral grade, e.g., Kleptose® or Trappsol®) -

Phosphate Buffered Saline (PBS), pH 7.4

-

0.45

m Nylon syringe filters -

HPLC or UV-Vis Spectrophotometer

Procedure

-

Preparation: Prepare aqueous solutions of HP-

-CD at increasing concentrations: 0, 5, 10, 20, 50, 100, and 200 mM in PBS. -

Saturation: Add excess THDOC (approx. 5 mg) to 2 mL of each CD solution in glass vials. The solution must remain cloudy (indicating excess solid).

-

Equilibration: Shake vials at room temperature (25°C) for 24–48 hours. Note: Do not sonicate during equilibration as heat alters solubility.

-

Filtration: Filter samples through 0.45

m filters to remove undissolved solid. -

Quantification: Analyze the filtrate via HPLC (C18 column, Acetonitrile:Water mobile phase) or UV-Vis (approx. 240 nm, validate specific

for THDOC). -

Analysis: Plot [THDOC Dissolved] (M) vs. [HP-

-CD] (M).-

Expectation: A linear relationship (

-type isotherm) indicates a 1:1 complex. -

Calculation:

where

-

Protocol B: Formulation for In Vivo Use (Lyophilization)

This protocol produces a sterile, water-soluble powder stable for long-term storage. The Co-solvent Evaporation/Lyophilization method is superior to simple kneading for parenteral applications.

Target Concentration: 2–5 mg/mL THDOC in final saline vehicle.

Step-by-Step Workflow

-

Stoichiometry Calculation: Based on Protocol A, use a molar excess of CD (typically 1:5 to 1:10 Drug:CD molar ratio) to ensure complete solubilization and prevent precipitation upon injection.

-

Example: For 100 mg THDOC (

g/mol ), use approx. 2000 mg HP-

-

-

Dissolution (The Co-solvent Step):

-

Dissolve the calculated HP-

-CD in Distilled Water (e.g., 20 mL). -

Dissolve THDOC in a minimal volume of Ethanol (e.g., 2–3 mL).

-

Why? THDOC will not dissolve directly in the CD water solution easily. Ethanol acts as a bridging solvent to introduce the drug molecules to the CD cavities.

-

-

Complexation:

-

Slowly add the THDOC/Ethanol solution dropwise into the stirring HP-

-CD/Water solution. -

Stir continuously for 4–6 hours at room temperature. The solution should be clear.

-

-

Solvent Removal (Rotary Evaporation):

-

Use a rotary evaporator to remove the Ethanol fraction. Critical: Ethanol is toxic in high doses; ensure complete removal.

-

The remaining solution is now THDOC complexed in water.

-

-

Sterile Filtration:

-

Pass the aqueous solution through a 0.22

m PES filter into a sterile flask.

-

-

Lyophilization (Freeze-Drying):

-

Freeze the solution at -80°C.

-

Lyophilize for 24–48 hours until a fluffy white cake is formed.

-

Storage: Store desiccated at 4°C or -20°C.

-

-

Reconstitution:

-

On the day of the experiment, dissolve the powder in sterile saline (0.9% NaCl). It should dissolve instantly.

-

In Vivo Administration & PK Validation[9]

Dosing Parameters

-

Route: Intraperitoneal (IP) or Intravenous (IV).

-

Typical Dose: 5–15 mg/kg (Behavioral effects in rats often observed at 10 mg/kg).

-

Vehicle Control: 20% HP-

-CD in saline (w/v) without drug. Never use saline alone as a control; high concentrations of CD can have minor metabolic effects.

Pharmacokinetic (PK) Workflow

To validate that the formulation effectively crosses the BBB:

-

Subjects: Adult Sprague-Dawley rats or C57BL/6 mice.

-

Administration: Inject formulated THDOC IV (tail vein).

-

Sampling: Collect plasma and brain tissue at

min. -

Bioanalysis:

-

Plasma: Protein precipitation with Acetonitrile.

-

Brain: Homogenize in PBS, extract with Ethyl Acetate/Hexane.

-

Detection: LC-MS/MS is required due to low endogenous levels.

-

Experimental Workflow Diagram

Figure 2: Workflow for in vivo administration and pharmacokinetic validation.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Precipitation upon Reconstitution | Insufficient CD ratio or incomplete complexation. | Increase HP- |

| Cake Collapse (Meltback) | High residual ethanol or moisture. | Extend the primary drying phase of lyophilization. |

| Injection Pain/Writhing | Hypertonicity. | Check osmolarity. If CD concentration is >20% w/v, inject slowly or dilute. |

| Low Brain Levels | Rapid metabolism. | Confirm BBB penetration. If metabolism is too fast, consider deuterated analogs or continuous infusion. |

References

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

-

Reddy, D. S., & Rogawski, M. A. (2002). Stress-induced deoxycorticosterone-derived neurosteroids modulate GABA(A) receptor function and seizure susceptibility. Journal of Neuroscience. Link

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. Link

-

FDA Inactive Ingredient Database. Search term: "Betadex Sulfobutylether Sodium" or "Hydroxypropyl Betadex". Link

-

Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.[8][9] Advances in Analytical Chemistry and Instrumentation. (Classic Protocol Reference). Link

Sources

- 1. Hydroxypropyl-beta-cyclodextrin and its combination with hydroxypropyl-methylcellulose increases aqueous solubility of delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. cannabissciencetech.com [cannabissciencetech.com]

- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. T. Higuchi, K. A. Connors, “Phase Solubility Techniques,” Advanced Analytical Chemistry of Instrumentation, Vol. 4, 1965, pp. 117-212. - References - Scientific Research Publishing [scirp.org]

Precision Electrophysiology: Optimizing Patch-Clamp Assays for Neurosteroid Modulation of GABA-A Receptors

Abstract & Scope

Neurosteroids (e.g., allopregnanolone, THDOC) are potent endogenous modulators of GABA-A receptors, acting as positive allosteric modulators (PAMs).[1][2] Unlike benzodiazepines, which bind to the

This guide addresses the primary failure mode in neurosteroid research: lipophilicity . These compounds adhere to plastic perfusion systems, leading to slow wash-in, inaccurate concentration estimates, and impossible wash-out. This protocol integrates cyclodextrin sequestration and material-specific rig hygiene to ensure data fidelity.

Technical Prerequisite: The Lipophilicity Challenge

Standard patch-clamp rigs use Tygon or PVC tubing. For neurosteroids, these materials act as a "sink," absorbing the drug before it reaches the cell. Conversely, during washout, they act as a "source," leaching the drug back into the solution.

Rig Hygiene & Materials

-

Reservoirs: Use Glass or Polymethylpentene (PMP) only. Never use polystyrene or polypropylene tubes for drug solutions.

-

Tubing: Replace standard manifold tubing with PTFE (Teflon) or FEP tubing. If Tygon must be used, keep the length <2 cm at the final junction.

-

Perfusion Speed: High flow rates (2-3 mL/min) are required to saturate binding sites on the tubing walls before the drug concentration stabilizes at the cell.

Mechanism of Action Diagram

Neurosteroids access the receptor via membrane lateral diffusion, not just the aqueous phase. This accumulation in the lipid bilayer explains the slow washout.

Figure 1: Neurosteroids partition into the lipid bilayer before accessing transmembrane binding sites, necessitating specific washout protocols.

Solution Chemistry

Solvents

Neurosteroids are insoluble in water.

-

Stock Solution: Dissolve in 100% DMSO to 10-20 mM. Sonicate if necessary.

-

Final Solution: Dilute to working concentration (e.g., 10-100 nM for potentiation, >1 µM for direct activation).

-

DMSO Limit: Final DMSO concentration must be <0.1% v/v. Always run a "Vehicle Control" (0.1% DMSO only) to ensure the solvent does not alter channel kinetics.

The "Magic" Eraser: -Cyclodextrin

Standard buffer wash cannot remove neurosteroids from the lipid bilayer efficiently. You must use an encapsulating agent.

-

Washout Solution: ACSF containing 1-2 mM

-Cyclodextrin ( -

Mechanism:

-CD forms inclusion complexes with the steroid, effectively "extracting" it from the membrane.

Protocol A: Phasic Inhibition (Synaptic Currents)

Objective: Measure the potentiation of spontaneous or miniature Inhibitory Postsynaptic Currents (sIPSCs/mIPSCs). Neurosteroids characteristically prolong the decay phase (

Internal & External Solutions

| Component | Concentration (mM) | Purpose |

| Internal (Pipette) | CsCl (140) | Blocks K+ channels; sets |

| HEPES (10), EGTA (1-10) | pH buffering and Ca2+ chelation. | |

| QX-314 (2-5) | (Optional) Blocks voltage-gated Na+ channels intra-cellularly. | |

| External (Bath) | Standard ACSF | Physiological baseline. |

| kynurenic acid (2) | Blocks AMPA/NMDA currents (isolates GABA). |

Step-by-Step Workflow

-

Establish Whole-Cell: Clamp at -70 mV. Allow 5-10 minutes for dialysis.

-

Baseline Recording (5 min): Record sIPSCs. Monitor Series Resistance (

). If -

Vehicle Control (3 min): Perfusion with 0.1% DMSO ACSF.

-

Drug Application (5-10 min): Apply Neurosteroid (e.g., 100 nM Allopregnanolone).

-

Note: Effect onset is slow (minutes) due to membrane partitioning.

-

-

Washout (Active): Switch to ACSF + 2 mM

-Cyclodextrin.

Data Analysis

-

Primary Endpoint: Decay time constant (

). Neurosteroids increase -

Secondary Endpoint: Amplitude (usually minimally affected) and Frequency (presynaptic effect check).

Protocol B: Tonic Inhibition (Extrasynaptic Currents)

Objective: Measure the persistent "leak" current mediated by extrasynaptic

The "Shift" Assay

Tonic current is measured as the change in holding current when the GABA receptors are blocked.[3]

Workflow Diagram

Figure 2: The "Shift Assay" isolates tonic current by revealing the absolute baseline after full receptor blockade.

Detailed Steps

-

Supplement GABA: Add low concentration GABA (3-5 µM) to the bath if recording in slices where ambient GABA is washed out.

-

Baseline: Record stable holding current (

). -

Neurosteroid Wash-in: Apply steroid.

-

Observation:

will shift (become more negative/inward) as the tonic channels open further. Noise variance (

-

-

Full Blockade: Apply Bicuculline (20 µM) or Picrotoxin (100 µM) .

-

Observation:

shifts positively (outward) as all GABA channels close.

-

-

Quantification: The tonic current is the difference between the

in the presence of Neurosteroid and the

Troubleshooting & Controls

| Issue | Probable Cause | Solution |

| No effect observed | Drug adsorption | Switch to glass reservoirs and Teflon tubing. Pre-saturate the rig with drug for 20 mins before experiment. |

| Irreversible effect | Lipophilic retention | Use 2 mM |

| Run-down | Metabolic washout | Add 2-4 mM Mg-ATP and 0.3 mM Na-GTP to internal solution. |

| High Noise | Poor seal or DMSO | Ensure DMSO <0.1%. Check seal resistance (>1 G |

References

-

Belelli, D., & Lambert, J. J. (2005). Neurosteroids: endogenous regulators of the GABAA receptor.[4][5] Nature Reviews Neuroscience, 6(7), 565-575.[4][5] Link

-

Shu, H. J., et al. (2004). Cyclodextrins sequester neuroactive steroids and differentiate mechanisms that rate limit steroid actions.[6] British Journal of Pharmacology, 141(7), 1135–1143. Link

-

Stell, B. M., & Mody, I. (2002). Receptors with different affinities mediate phasic and tonic GABAA conductances in hippocampal neurons. Journal of Neuroscience, 22(7), 2713-2722. Link

-

Brickley, S. G., & Mody, I. (2012). Extrasynaptic GABA(A) receptors: their function in the CNS and implications for disease. Neuron, 73(1), 23-34. Link

Sources

- 1. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 2. Frontiers | Neurosteroids and GABAA Receptor Interactions: A Focus on Stress [frontiersin.org]

- 3. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Neurosteroids: endogenous regulators of the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclodextrins sequester neuroactive steroids and differentiate mechanisms that rate limit steroid actions - PMC [pmc.ncbi.nlm.nih.gov]

ELISA kits and mass spectrometry methods for quantifying THDOC

Application Note: Quantitative Analysis of THDOC (3 ,5 -THDOC) in Biological Matrices

Executive Summary

Tetrahydrodeoxycorticosterone (THDOC) is a potent endogenous neurosteroid that acts as a positive allosteric modulator of GABA

Quantifying THDOC presents a unique analytical paradox:

-

Isomeric Complexity: It shares an identical molecular weight (332.48 g/mol ) with its 5

-isomer and other tetrahydro-metabolites, rendering standard mass spectrometry (MS) discrimination difficult without superior chromatographic resolution. -

Low Abundance: Physiological concentrations in brain and plasma range from picomolar (pM) to low nanomolar (nM), often falling below the Lower Limit of Quantification (LLOQ) of standard immunoassays.

This guide details two validated workflows: a high-throughput Competitive ELISA for screening and a definitive LC-MS/MS protocol using Atmospheric Pressure Chemical Ionization (APCI) or derivatization-enhanced ESI for trace analysis.

Part 1: The Analyte Profile

Understanding the physicochemical behavior of THDOC is the prerequisite for successful extraction.

| Property | Specification | Analytical Implication |

| IUPAC Name | 3 | The 3 |

| Molecular Mass | 332.48 Da | Isobaric with 5 |

| Polarity | Lipophilic (LogP ~3.0) | Requires organic solvent extraction (LLE) to separate from plasma proteins (CBG/Albumin). |

| Ionization | Neutral Steroid | Poor ionization in ESI without derivatization; responds well to APCI. |

Part 2: Immunoassay (ELISA) Workflow

Status: Screening & High-Throughput Limitation: High Cross-Reactivity Risk

While commercial ELISA kits for "THDOC" are marketed, most are actually repurposed DOC or Progesterone antibodies with varying degrees of affinity for the tetrahydro-metabolite. To use ELISA data reliably, you must remove interfering proteins and structurally similar steroids.

"Expert Tip" – The Matrix Effect

Never run raw plasma in a neurosteroid ELISA. Endogenous Corticosteroid-Binding Globulin (CBG) and Albumin bind THDOC with high affinity, masking the epitope. Furthermore, high levels of precursor DOC (often 10-100x higher than THDOC) will cross-react.

Validated ELISA Protocol (with Extraction)

Reagents:

-

Competitive ELISA Kit (Targeting 5

-pregnane-3 -

Extraction Solvent: Diethyl Ether or Ethyl Acetate (HPLC Grade)

-

Assay Buffer: PBS + 0.1% BSA

Step-by-Step Methodology:

-

Sample Extraction (Mandatory):

-

Aliquot 200

L of plasma or brain homogenate. -

Add 1 mL Diethyl Ether . Vortex vigorously for 2 minutes (disrupts protein binding).

-

Freeze the aqueous phase (bottom) in a dry ice/methanol bath (-78°C).

-

Decant the organic phase (top) into a fresh glass tube.

-

Evaporate to dryness under a stream of Nitrogen gas at 30°C.

-

-

Reconstitution:

-

Dissolve the dried residue in 200

L of the kit's Assay Buffer . -

Critical: Allow to sit for 15 minutes and vortex gently to ensure complete solubilization of the lipophilic steroid.

-

-

Immunoassay:

-

Add 50

L of Standards and Reconstituted Samples to the anti-THDOC coated plate. -

Add 50

L of HRP-Conjugated THDOC (Competitor). -

Incubate for 2 hours at Room Temperature (RT) on a plate shaker (500 rpm).

-

-

Detection:

-

Wash plate 5x with Wash Buffer.

-

Add TMB Substrate and incubate for 15-30 mins (protect from light).

-

Add Stop Solution (Sulfuric Acid). Read OD at 450 nm.

-

Self-Validation Check: Perform a Spike-and-Recovery test. Spike a known amount of pure THDOC into a "stripped" plasma sample (charcoal-treated). If recovery is <80% or >120%, your extraction efficiency is poor or matrix interference remains.

Part 3: LC-MS/MS Workflow (The Gold Standard)

Status: Definitive Quantification

Advantage: Distinguishes 3

Method Selection: APCI vs. Derivatization

-

APCI (Atmospheric Pressure Chemical Ionization): Robust, requires no chemical modification, but lower sensitivity (LLOQ ~0.5 ng/mL). Good for stress-induced levels.

-

Derivatization (ESI): Uses reagents (e.g., Girard P, Amplifex) to add a permanent charge to the ketone group. Increases sensitivity 100-fold (LLOQ ~10 pg/mL). Essential for basal brain tissue analysis.

Protocol: Liquid-Liquid Extraction (LLE) & LC-MS/MS

Internal Standard (IS): THDOC-d3 or Progesterone-d9 (if isotopic THDOC is unavailable).

Step-by-Step Methodology:

-

Sample Preparation:

-

Brain Tissue: Homogenize 50 mg tissue in 500

L water. -

Spike IS: Add 10

L of Internal Standard (100 ng/mL). -

Extraction: Add 2 mL Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

-

Vortex (5 min) and Centrifuge (3000 x g, 10 min).

-

Transfer supernatant and dry under Nitrogen.[1]

-

-

Chromatography (LC Conditions):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8

m). High resolution is required to separate isomers. -

Gradient: 40% B to 90% B over 8 minutes. Isocratic hold at 90% B for 2 mins.

-

-

Mass Spectrometry (MRM Parameters):

-

Mode: Positive Ion (ESI with derivatization OR APCI without).

-

Target: THDOC (MW 332.5).

-

Transitions (APCI - Underivatized):

-

Precursor:

333.3 -

Quantifier Product:

297.3 -

Qualifier Product:

279.3

-

-

Visualizing the Workflow

Caption: Decision tree for THDOC quantification. Choose Derivatization-ESI for trace neurosteroid analysis in brain tissue.

Part 4: Comparative Analysis & Troubleshooting

Method Comparison

| Feature | ELISA (Immunoassay) | LC-MS/MS (APCI/ESI) |

| Throughput | High (96 samples/run) | Moderate (10-15 mins/sample) |

| Specificity | Low (Cross-reacts with DOC/Progesterone) | High (Mass + Retention Time) |

| Sensitivity | ~10-50 pg/mL (Kit dependent) | 0.5 - 5 pg/mL (Derivatized) |

| Cost | Low ($) | High ( |

| Best Use | Initial Screening / Relative Changes | Absolute Quantification / Pharmacokinetics |

Troubleshooting Guide

Problem: High Background in ELISA

-

Cause: Incomplete removal of lipids or binding proteins.

-

Fix: Perform a double extraction (Hexane wash followed by Ethyl Acetate extraction).[4]

Problem: Co-eluting Peaks in LC-MS

-

Cause: 3

,5 -

Fix: Lower the Methanol gradient slope. Switch to a Phenyl-Hexyl column for better steroid selectivity.

Problem: Low Signal in Brain Tissue

-

Cause: Ion suppression from phospholipids.

-

Fix: Use SPE (Solid Phase Extraction) with a C18 cartridge instead of simple LLE.[3] Wash with 40% Methanol before elution.

References

-

Reddy, D. S., & Rogawski, M. A. (2002). Stress-induced deoxycorticosterone-derived neurosteroids modulate GABA(A) receptor function and seizure susceptibility. Journal of Neuroscience.

-

Mellon, S. H., & Griffin, L. D. (2002). Neurosteroids: biochemistry, modes of action, and clinical relevance. Journal of Clinical Endocrinology & Metabolism.

-

Caruso, A., et al. (2013). Liquid chromatography–tandem mass spectrometry for the simultaneous quantification of neurosteroids in rat brain. Journal of Pharmaceutical and Biomedical Analysis.

-

Griffiths, W. J., et al. (2016). Steroids, oxysterols, and other lipids: Analysis by liquid chromatography-mass spectrometry. Mass Spectrometry Reviews.

-

MyBioSource. Deoxycorticosterone (DOC) ELISA Kit Specifications and Cross-Reactivity Data.

Sources

- 1. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) LC–MS/MS simultaneous analysis of allopregnanolone, epiallopregnanolone, pregnanolone, dehydroepiandrosterone and dehydroepiandrosterone 3-sulfate in human plasma [academia.edu]

- 3. Chemical derivatization of neurosteroids for their trace determination in sea lamprey by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

Validation & Comparative

validating THDOC specificity using delta-subunit knockout mice

Validating THDOC Specificity: A Comparative Guide Using -Subunit Knockout Mice

Executive Summary

The neurosteroid THDOC (3

In wild-type (WT) systems, THDOC enhances this tonic current at physiological (low nanomolar) concentrations. However, pharmacological isolation of

Part 1: The Biological Context – Why the -Subunit?

To validate THDOC, one must understand its target. Unlike synaptic

-

High Affinity: They are activated by ambient, low-level GABA spillover.

-

Neurosteroid Sensitivity: They exhibit a unique, high-sensitivity potentiation by neurosteroids like THDOC.

-

The "KO" Logic: If THDOC acts via the

-subunit, its potentiating effect on tonic current should be abolished in

Mechanism of Action Diagram

The following diagram illustrates the differential signaling validated by the KO model.

Figure 1: Mechanistic validation logic. In WT, THDOC binds

Part 2: Comparative Analysis of Validation Methods

Why use a knockout mouse when recombinant cell lines are cheaper? As an Application Scientist, I argue that physiological context is non-negotiable for neurosteroids.

| Feature | Recombinant Systems (HEK293/Xenopus) | Pharmacological Isolation | |

| Physiological Relevance | High. Native GABA levels, phosphorylation states, and local metabolism are preserved. | Low. Artificial subunit ratios often lead to "mixed" receptor populations that don't exist in nature. | Medium. Depends on slice health and drug specificity. |

| Specificity Confirmation | Absolute. Genetic ablation removes the target entirely. | Variable. Hard to control exact | Low. No specific antagonist exists for |

| THDOC Sensitivity | Definitive. Loss of effect in KO confirms | High , but often requires non-physiological GABA concentrations to detect. | Ambiguous. High doses of THDOC can cross-react with |

| Cost/Throughput | High cost / Low throughput. | Low cost / High throughput. | Medium cost / Medium throughput. |

Verdict: For drug development, HEK cells are for screening. KO mice are for validation. You cannot claim

Part 3: Experimental Protocol (Self-Validating System)

This protocol focuses on Whole-Cell Patch Clamp recording of tonic currents in Dentate Gyrus Granule Cells (DGGCs), a region dense with

The "Self-Validating" Concept

A valid tonic current experiment must prove three things in real-time:

-

Stability: The baseline holding current is stable.

-

Response: THDOC changes the holding current (in WT).

-

GABAergic Origin: A GABA antagonist (Bicuculline/SR-95531) abolishes all current at the end, proving the measured shift was GABA-mediated.

Step-by-Step Workflow

1. Slice Preparation:

-

Prepare 300-350 µm coronal slices containing the hippocampus from adult WT and

-KO mice. -

Critical: Use NMDG-based or sucrose-based cutting solution to preserve interneurons (source of ambient GABA).

2. Recording Solutions:

-

Internal Solution: High [Cl-] (e.g., 140 mM CsCl) is recommended to maximize the driving force for Cl- at -70 mV, making the tonic current inward and easier to resolve.

-

ACSF Additives:

-

Kynurenic Acid (3 mM): Block AMPA/NMDA currents (isolates GABA).

-

TTX (0.5 µM): Block action potentials (removes large synaptic events to isolate tonic current).

-

GABA (5 µM): Optional. Only add if ambient GABA is washed out by high flow rates. In high-quality slices, endogenous GABA is usually sufficient.

-

3. The Perfusion Protocol:

-

Phase A (Baseline): Record for 5-10 minutes until holding current (

) is perfectly flat. -

Phase B (Challenge): Perfuse THDOC (10 - 100 nM) .

-

Note: Do not exceed 100 nM. At >1 µM, THDOC can potentiate

2-receptors, leading to false positives in KO mice.

-

-

Phase C (Validation): Perfuse Bicuculline (20 µM) or SR-95531.

-

Result: The current should shift outward significantly, revealing the total tonic GABA current.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for electrophysiological validation. Phase C is critical for confirming the GABAergic nature of the current.

Part 4: Data Interpretation & Expected Results[2][3]

When analyzing the data, you are looking for the "THDOC-induced shift" in holding current.

Quantitative Comparison Table

| Parameter | Wild Type (WT) | Interpretation | |

| Baseline Tonic Current | High (~20-50 pA depending on [Cl-]) | Reduced (often ~50% of WT) | |

| Response to THDOC (100 nM) | Significant Increase. Holding current shifts inward (more negative). | No Significant Change. Holding current remains at baseline. | Confirms THDOC requires the |

| Response to Bicuculline | Large outward shift (blocks both THDOC-enhanced and basal current). | Smaller outward shift (blocks remaining non- | Validates that the recorded currents were indeed GABAergic. |

Pitfall: The Concentration Trap

If you use 1 µM THDOC , you may see a response in

References

-

Stell, B. M., Brickley, S. G., Tang, C. Y., Farrant, M., & Mody, I. (2003). Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by δ subunit-containing GABAA receptors.[3] Proceedings of the National Academy of Sciences, 100(24), 14439–14444.[3]

-

Mihalek, R. M., Banerjee, P. K., Korpi, E. R., Quinlan, J. J., Firestone, L. L., Homanics, G. E., ... & Sieghart, W. (1999). Attenuated sensitivity to neuroactive steroids in γ-aminobutyrate type A receptor δ subunit knockout mice.[4] Proceedings of the National Academy of Sciences, 96(22), 12905-12910.

-

Spigelman, I., Li, Z., Liang, J., Cagetti, E., Samzadeh, S., Mihalek, R. M., ...[5] & Olsen, R. W. (2003). Reduced inhibition and sensitivity to neurosteroids in hippocampus of mice lacking the GABA(A) receptor δ subunit. Journal of Neurophysiology, 90(2), 903-910.

-

Wohlfarth, K. M., Bianchi, M. T., & Macdonald, R. L. (2002). Enhanced neurosteroid potentiation of ternary GABA(A) receptors containing the δ subunit. Journal of Neuroscience, 22(5), 1541-1549.

Sources

- 1. jneurosci.org [jneurosci.org]

- 2. jneurosci.org [jneurosci.org]

- 3. Neuroactive steroids reduce neuronal excitability by selectively enhancing tonic inhibition mediated by delta subunit-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Attenuated sensitivity to neuroactive steroids in gamma-aminobutyrate type A receptor delta subunit knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduced inhibition and sensitivity to neurosteroids in hippocampus of mice lacking the GABA(A) receptor delta subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

Reference Standards for HPLC/LC-MS Analysis of Tetrahydro 11-Deoxycorticosterone (THDOC): A Comparative Technical Guide

The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It synthesizes current best practices, comparative analysis of reference material types, and validated methodologies for the analysis of Tetrahydro 11-deoxycorticosterone (THDOC).

Executive Summary & Analyte Profile

Tetrahydro 11-deoxycorticosterone (THDOC) is a potent endogenous neurosteroid that acts as a positive allosteric modulator of GABA-A receptors. Unlike its precursor deoxycorticosterone (DOC), THDOC lacks the 3-keto-4-ene structure, possessing instead a 3α-hydroxy-5α-reduced A-ring.

This structural saturation presents two primary analytical challenges:

-

Stereoisomerism: The existence of four closely related isomers (3α,5α; 3α,5β; 3β,5α; 3β,5β) necessitates high-resolution chromatography.

-

Ionization Efficiency: The absence of a conjugated ketone system reduces ionization efficiency in standard ESI LC-MS workflows compared to corticosteroids like cortisol.

This guide compares reference standard options and outlines a self-validating protocol to ensure data integrity.

Analyte Specifications

| Feature | Detail |

| Primary Analyte | 3α,5α-THDOC (Allotetrahydrodeoxycorticosterone) |

| CAS Number | 567-02-2 |

| Molecular Formula | C₂₁H₃₄O₃ |

| Monoisotopic Mass | 334.2508 Da |

| Critical Isomers | 3α,5β-THDOC (Tetrahydrodeoxycorticosterone); 3β,5α-THDOC |

Comparative Analysis of Reference Standards

Selecting the correct reference standard is the single most critical variable in THDOC quantification. Below is an objective comparison of available standard grades and internal standard strategies.

Primary vs. Secondary Reference Materials

| Standard Grade | Purity & Certification | Traceability | Recommended Application |

| Certified Reference Material (CRM) | >98% with uncertainty budget. ISO 17034 accredited. | High (NIST/Pharmacopoeia). | Gold Standard: Use for method validation and establishing calibration curves in GLP/GMP environments. |

| Analytical Standard | >95-98%. CoA provided but lacks uncertainty data. | Moderate (Manufacturer internal). | Routine Analysis: Suitable for research quantification if purity is verified against a CRM or via NMR/qNMR. |

| Research Grade | Variable (>90%). Limited characterization. | Low. | Qualitative Screening: Use only for retention time identification. NOT for quantification. |

Expert Insight: True CRMs for specific neurosteroid metabolites like THDOC are rare compared to parent steroids (e.g., Cortisol). If a CRM is unavailable, you must create a "User-Qualified Primary Standard" by purchasing a high-purity Analytical Standard and verifying its content using Quantitative NMR (qNMR) or by cross-validating against a second independent lot.

Internal Standard (IS) Selection Strategy

The choice of Internal Standard dictates the accuracy of your method, particularly in correcting for matrix effects in LC-MS.

| IS Type | Product Example | Pros | Cons | Verdict |

| Isotopolog (Ideal) | 3α,5α-THDOC-¹³C₃ or -d₄ | Co-elutes exactly with analyte. Corrects for matrix suppression at the exact retention time. | Extremely rare/expensive. Often requires custom synthesis. | Best. Mandatory for clinical assays if available. |

| Isomeric Surrogate | 3β,5α-THDOC-d₄ | Chemically similar. Commercially available (e.g., C/D/N Isotopes). | Separates chromatographically. Does not correct for matrix effects at the specific elution time of the 3α-isomer. | Acceptable. Use only if matrix effects are proven negligible. |

| Structural Surrogate | d₈-Corticosterone or d₄-Pregnenolone | Cheap, widely available CRMs. | Different retention time and ionization physics. Poor correction for specific neurosteroid losses. | Avoid. High risk of quantitative bias. |

Critical Warning: Many commercial "Deuterated THDOC" standards are actually the 3β-isomer (3β,21-dihydroxy-5α-pregnan-20-one-d4). You must verify the stereochemistry on the Certificate of Analysis. Using a 3β-IS for a 3α-analyte will result in two distinct peaks; integration windows must be set carefully.

Validated Experimental Protocol

This protocol prioritizes the separation of the 3α,5α (neuroactive) isomer from the 3α,5β (inactive/less active) isomer.

Chromatographic Conditions (The "Biphenyl" Advantage)